S-Ethenyl dipropylcarbamothioate
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Overview
Description
Preparation Methods
The synthesis of S-Ethenyl dipropylcarbamothioate involves the reaction of dipropylamine with carbon disulfide, followed by the addition of ethyl chloroformate . The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
S-Ethenyl dipropylcarbamothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form dipropylamine and ethyl mercaptan.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong bases like sodium hydroxide for hydrolysis . The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamothioates .
Scientific Research Applications
S-Ethenyl dipropylcarbamothioate has a wide range of scientific research applications:
Mechanism of Action
S-Ethenyl dipropylcarbamothioate exerts its effects by inhibiting acetyl cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetyl cholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
S-Ethenyl dipropylcarbamothioate belongs to the class of thiocarbamate herbicides, which includes other compounds such as molinate, pebulate, and cycloate . Compared to these similar compounds, this compound is unique in its specific use for pre-emergence weed control and its relatively high volatility . Other similar compounds may have different application methods, such as post-emergence control, and varying degrees of volatility and solubility .
Similar Compounds
Molinate: Used for controlling weeds in rice paddies.
Pebulate: Applied to control weeds in crops like tomatoes and potatoes.
Cycloate: Used for controlling weeds in sugar beets and spinach.
Properties
CAS No. |
101622-02-0 |
---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
S-ethenyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C9H17NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h6H,3-5,7-8H2,1-2H3 |
InChI Key |
CHWUJYMFPBAARB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC=C |
Origin of Product |
United States |
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